molecular formula C6H4Cl2N2O4S B13620278 2,6-Dichloro-4-nitrobenzenesulfonamide CAS No. 1099632-54-8

2,6-Dichloro-4-nitrobenzenesulfonamide

Cat. No.: B13620278
CAS No.: 1099632-54-8
M. Wt: 271.08 g/mol
InChI Key: BZHHMIVXRRHQOA-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H4Cl2N2O4S and a molecular mass of 271.08 g/mol . This compound is characterized by the presence of two chlorine atoms, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,6-Dichloro-4-nitrobenzenesulfonamide typically involves the nitration of 2,6-dichlorobenzenesulfonamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,6-Dichloro-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, leading to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

2,6-Dichloro-4-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

2,6-Dichloro-4-nitrobenzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

1099632-54-8

Molecular Formula

C6H4Cl2N2O4S

Molecular Weight

271.08 g/mol

IUPAC Name

2,6-dichloro-4-nitrobenzenesulfonamide

InChI

InChI=1S/C6H4Cl2N2O4S/c7-4-1-3(10(11)12)2-5(8)6(4)15(9,13)14/h1-2H,(H2,9,13,14)

InChI Key

BZHHMIVXRRHQOA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)[N+](=O)[O-]

Origin of Product

United States

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